![molecular formula C24H34ClN B5234874 N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-3-methylcyclopentanamine](/img/structure/B5234874.png)
N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-3-methylcyclopentanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-3-methylcyclopentanamine, commonly known as ACH-000029, is a novel compound that has been recently developed for scientific research purposes. It belongs to the class of adamantyl-based compounds and has shown promising results in various studies related to neuroscience and pharmacology.
Mécanisme D'action
The mechanism of action of ACH-000029 involves the inhibition of DAT, SERT, and NET. By inhibiting these transporters, ACH-000029 increases the levels of dopamine, serotonin, and norepinephrine in the brain, which can have various effects on behavior and cognition. It has been suggested that ACH-000029 may have potential as a treatment for various neuropsychiatric disorders, including depression, attention deficit hyperactivity disorder (ADHD), and substance use disorders.
Biochemical and Physiological Effects
ACH-000029 has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to increase dopamine, serotonin, and norepinephrine levels in the brain, which can lead to increased locomotor activity, improved attention, and enhanced cognition. ACH-000029 has also been found to increase extracellular levels of glutamate in the prefrontal cortex, which is a key brain region involved in executive function and decision-making.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ACH-000029 for lab experiments is its selectivity for DAT, SERT, and NET. This selectivity allows researchers to investigate the specific effects of inhibiting these transporters without affecting other neurotransmitter systems. ACH-000029 also has good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies.
However, there are also some limitations to using ACH-000029 in lab experiments. One of the main limitations is its relatively short half-life, which can make it difficult to maintain stable drug levels in vivo. ACH-000029 also has a relatively low affinity for DAT compared to other DAT inhibitors, which may limit its usefulness in certain studies.
Orientations Futures
There are several future directions for research on ACH-000029. One area of interest is its potential as a treatment for neuropsychiatric disorders, particularly depression and ADHD. Further studies are needed to investigate the efficacy and safety of ACH-000029 in these conditions.
Another area of interest is the effects of ACH-000029 on glutamate signaling in the brain. Glutamate is a key neurotransmitter involved in various brain functions, and ACH-000029 has been found to increase extracellular levels of glutamate in the prefrontal cortex. Further studies are needed to investigate the mechanisms underlying this effect and its potential implications for brain function.
Finally, there is also interest in developing new derivatives of ACH-000029 with improved pharmacokinetic properties and selectivity for DAT, SERT, and NET. These derivatives could potentially have greater efficacy and fewer side effects than the original compound, making them more suitable for clinical use.
Conclusion
In conclusion, ACH-000029 is a novel compound that has shown promising results in various scientific research applications. Its selectivity for DAT, SERT, and NET make it a useful tool for investigating the effects of inhibiting these transporters on behavior and cognition. Further studies are needed to investigate its potential as a treatment for neuropsychiatric disorders and to develop new derivatives with improved pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of ACH-000029 involves a multi-step process that starts with the reaction of 4-chlorobenzyl cyanide with 1-adamantylmagnesium bromide. This reaction leads to the formation of 1-[3-(4-chlorophenyl)-1-adamantyl]propan-1-ol, which is then converted into the corresponding mesylate. The mesylate is subsequently reacted with 3-methylcyclopentylamine to yield ACH-000029.
Applications De Recherche Scientifique
ACH-000029 has been primarily developed for scientific research purposes and has shown potential in various fields, including neuroscience and pharmacology. It has been found to be a potent and selective inhibitor of the dopamine transporter (DAT), which is a protein responsible for regulating the levels of dopamine in the brain. ACH-000029 has also been found to have affinity for the serotonin transporter (SERT) and the norepinephrine transporter (NET).
Propriétés
IUPAC Name |
N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-3-methylcyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34ClN/c1-16-3-8-22(9-16)26-17(2)23-11-18-10-19(12-23)14-24(13-18,15-23)20-4-6-21(25)7-5-20/h4-7,16-19,22,26H,3,8-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBCJWVKZSSXQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)NC(C)C23CC4CC(C2)CC(C4)(C3)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-3-methylcyclopentan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

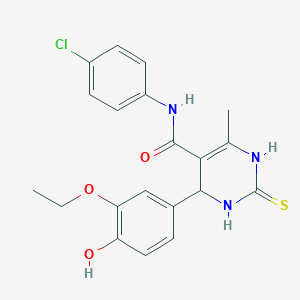
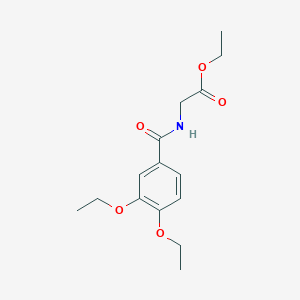
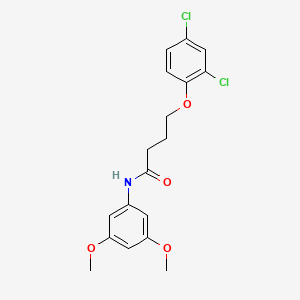
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5234816.png)
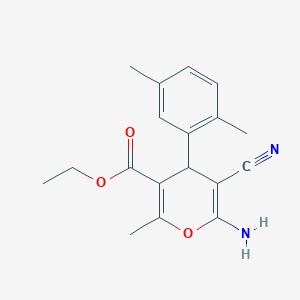
![N-{2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}glycine](/img/structure/B5234836.png)
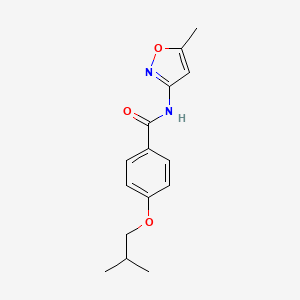

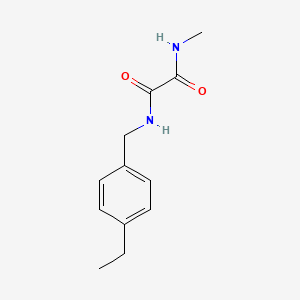
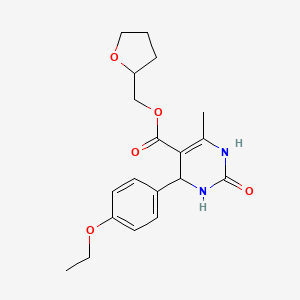
![2-[ethyl(propionyl)amino]benzoic acid](/img/structure/B5234863.png)
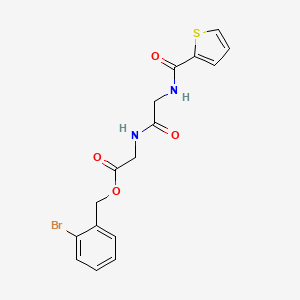
![4-[(2-iodophenyl)amino]-3-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B5234872.png)
![2-amino-4-(4-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5234878.png)